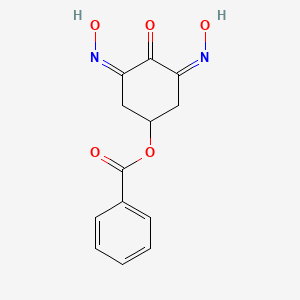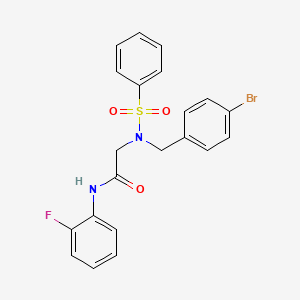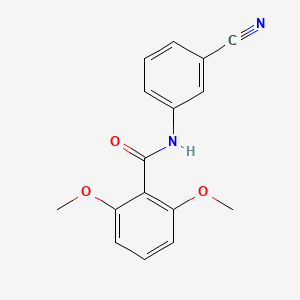
3,5-bis(hydroxyimino)-4-oxocyclohexyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(hydroxyimino)-4-oxocyclohexyl benzoate, also known as BHOCB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BHOCB is a derivative of a cyclic diketone, which is synthesized by reacting 2,4-pentanedione with cyclohexanone. The compound has a unique structure that allows it to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,5-bis(hydroxyimino)-4-oxocyclohexyl benzoate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have antifungal and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Advantages and Limitations for Lab Experiments
3,5-bis(hydroxyimino)-4-oxocyclohexyl benzoate has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It exhibits various biochemical and physiological effects, making it a versatile research tool. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments. Additionally, this compound has not been extensively studied in humans, which limits its potential applications in medicine.
Future Directions
There are several future directions for research on 3,5-bis(hydroxyimino)-4-oxocyclohexyl benzoate. One area of research is the development of new materials using this compound as a building block. This compound has unique structural properties that could be exploited to develop materials with novel properties. Another area of research is the use of this compound as a drug delivery system. This compound has been shown to be effective at delivering drugs to cancer cells, and further research could lead to the development of new cancer therapies. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesis Methods
3,5-bis(hydroxyimino)-4-oxocyclohexyl benzoate is synthesized by reacting 3,5-diformyl-4-hydroxycyclohex-1-ene-1-carboxylic acid with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
3,5-bis(hydroxyimino)-4-oxocyclohexyl benzoate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system. In agriculture, this compound has been shown to have antifungal and antibacterial properties, making it a potential alternative to chemical pesticides. In material science, this compound has been studied for its potential use in the development of new materials with unique properties.
Properties
IUPAC Name |
[(3Z,5Z)-3,5-bis(hydroxyimino)-4-oxocyclohexyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-12-10(14-18)6-9(7-11(12)15-19)20-13(17)8-4-2-1-3-5-8/h1-5,9,18-19H,6-7H2/b14-10-,15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUAYSDBSKYJKQ-HYQBVQLESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=NO)C(=O)C1=NO)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/O)/C(=O)/C(=N\O)/CC1OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)
![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)

![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)
![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)
![N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5849357.png)
![4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
